4-Iodotetrahydrothiopyran
Overview
Description
4-Iodotetrahydrothiopyran is an organosulfur compound with the molecular formula C5H9IS. It is a derivative of tetrahydrothiopyran, where an iodine atom is substituted at the fourth position of the thiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodotetrahydrothiopyran can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of tetrahydrothiopyran with iodine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Iodotetrahydrothiopyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like dimethyl sulfoxide.
Major Products:
Substitution: Depending on the nucleophile, products can include 4-hydroxytetrahydrothiopyran or 4-aminotetrahydrothiopyran.
Oxidation: Products include this compound sulfoxide or this compound sulfone.
Scientific Research Applications
4-Iodotetrahydrothiopyran has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: It is used in the study of sulfur metabolism and enzyme interactions involving sulfur-containing compounds.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Iodotetrahydrothiopyran largely depends on its chemical reactivity. The iodine atom can participate in electrophilic substitution reactions, while the sulfur atom can undergo oxidation or nucleophilic attack. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Tetrahydrothiopyran: The parent compound without the iodine substitution.
4-Bromotetrahydrothiopyran: Similar structure with a bromine atom instead of iodine.
4-Chlorotetrahydrothiopyran: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodotetrahydrothiopyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and oxidation reactions, offering unique pathways for chemical transformations .
Properties
IUPAC Name |
4-iodothiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IS/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIONNYIWEILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594663 | |
Record name | 4-Iodothiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281204-90-8 | |
Record name | Tetrahydro-4-iodo-2H-thiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281204-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodothiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodothiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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